molecular formula C20H20ClN3O3S2 B2439293 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide CAS No. 941998-39-6

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

Cat. No. B2439293
CAS RN: 941998-39-6
M. Wt: 449.97
InChI Key: RXRNSIWFTXQTOY-UHFFFAOYSA-N
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Description

The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a sulfonyl group attached to the azepane ring . The compound also has a benzamide moiety, which is a common functional group in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, a detailed analysis isn’t possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Novel Transformations

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is involved in the synthesis and characterization of various spiro thiazolinone heterocyclic compounds. These compounds have been found to exhibit antimicrobial activities, with increased fusion of heterocyclic rings enhancing this property (Patel & Patel, 2015).

Antimicrobial Properties

Research has shown that derivatives of this compound, particularly those related to benzothiazole, display significant antimicrobial properties. This is evident in their effectiveness against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria (Gilani et al., 2016).

Vasopressin Antagonist Activity

This chemical is also a precursor in the synthesis of compounds with vasopressin (AVP) antagonist activity. Such compounds have been found to be potent and orally active, especially when the benzamide moiety contains a phenyl group (Albright et al., 2000).

Electrophilic Intramolecular Cyclization

The compound is used in the electrophilic intramolecular cyclization of certain derivatives of unsaturated compounds. This process leads to the formation of various heterocyclic compounds with potential biological applications (Danilyuk et al., 2016).

Fluorescent Sensing

Compounds derived from 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide have been studied as fluorescent sensors for metals like Al3+ and Zn2+. These sensors exhibit large Stokes shifts and are sensitive and selective, indicating potential in detecting these analytes (Suman et al., 2019).

5-HT3 Receptor Antagonistic Activity

Derivatives of this compound have shown potential as serotonin-3 (5-HT3) receptor antagonists. These derivatives, particularly those with a 1,4-diazepine ring, have demonstrated potent antagonistic activity without significant binding affinity to the 5-HT4 receptor (Harada et al., 1995).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Without specific information on the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Without specific information on this compound, it’s not possible to provide a detailed analysis of future directions .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c21-16-9-10-17(19-18(16)22-13-28-19)23-20(25)14-5-7-15(8-6-14)29(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRNSIWFTXQTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

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